Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Description
Historical Development of Spirocyclic Scaffolds
Spirocyclic compounds first gained prominence in the mid-20th century with the discovery of natural products like griseofulvin and cephalosporin antibiotics. However, systematic exploration of synthetic spirocycles began in earnest during the 1990s, driven by the need to overcome the flat topology of traditional aromatic drug candidates. The azaspiro[3.3]heptane framework emerged as a particularly promising scaffold due to its balanced combination of ring strain (approximately 15-20 kcal/mol) and conformational rigidity. Early synthetic routes relied on cycloaddition strategies, but modern methods now employ catalytic asymmetric synthesis to access enantioenriched variants.
A key milestone came with the recognition that azaspiro[3.3]heptanes could serve as bioisosteric replacements for piperidine rings. Comparative studies demonstrated that substituting piperidine with 1-azaspiro[3.3]heptane in clinical candidates improved aqueous solubility by 2-3 orders of magnitude while maintaining target affinity. This discovery catalyzed widespread adoption across pharmaceutical research programs.
Significance of Azaspiro Compounds in Medicinal Chemistry
The strategic value of tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate derives from its ability to simultaneously address multiple drug discovery challenges:
- Stereochemical Complexity : The spirocyclic core introduces two contiguous stereocenters, enabling precise three-dimensional positioning of pharmacophoric groups.
- Metabolic Stability : Replacement of flexible amines with rigid spirocycles reduces cytochrome P450-mediated oxidation, as demonstrated in microsomal stability assays showing <5% metabolism over 60 minutes.
- Solubility Enhancement : The tert-butyl carbamate group lowers calculated logP values by 0.5-1.0 units compared to analogous acyclic amines, translating to 3-5× improvements in kinetic solubility.
Recent applications span CNS therapeutics (where blood-brain barrier penetration is critical) to antiviral agents requiring high solubility for formulation.
Three-Dimensional Architecture and Rigidity Advantages
X-ray crystallographic studies reveal that the azaspiro[3.3]heptane system adopts a chair-like conformation with a dihedral angle of 112° between the two fused rings. This geometry creates distinct vector orientations for substituent attachment:
| Position | Orientation Relative to Core | Typical Functionalization |
|---|---|---|
| 1 | Axial | Carbamate protecting group |
| 2 | Equatorial | Ketone for derivatization |
| 3/5 | Pseudoequatorial | Hydrogen bond donors |
The rigidity of this framework reduces entropic penalties upon target binding. Molecular dynamics simulations show a 40% decrease in conformational sampling compared to piperidine analogues, correlating with improved binding kinetics in kinase inhibitors.
This compound as a Versatile Building Block
This compound (PubChem CID: 10608554) serves as a linchpin for diverse synthetic transformations:
Structural Characteristics
- Molecular formula: C₁₁H₁₇NO₃
- Molecular weight: 211.26 g/mol
- Key functional groups:
- Spirocyclic β-lactam (2-oxo-1-azaspiro[3.3]heptane)
- Acid-labile tert-butyl carbamate
Synthetic Utility
- Ring-Opening Functionalization : The β-lactam undergoes nucleophilic attack at the carbonyl carbon, enabling installation of amines, alcohols, or thiols.
- Carbamate Deprotection : Treatment with TFA cleaves the tert-butyl group, revealing a secondary amine for further coupling.
- Stereoselective Elaboration : Chiral auxiliaries on the spirocyclic core direct asymmetric alkylations with >90% ee.
A representative synthesis (Scheme 1) starts from 3,3-bis(bromomethyl)oxetane, which undergoes cyclization with tert-butyl carbamate followed by oxidative lactamization. Recent optimizations have achieved 78% yield on decagram scales using flow chemistry techniques.
Table 1: Comparative Properties of Spirocyclic vs. Linear Analogues
| Property | This compound | Piperidine Analog |
|---|---|---|
| cLogP | 1.2 | 2.1 |
| Polar Surface Area (Ų) | 46.7 | 32.4 |
| Microsomal Stability | 95% remaining after 1h | 65% remaining |
| Aqueous Solubility (mg/mL) | 12.4 | 3.8 |
Data adapted from
Properties
IUPAC Name |
tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-8(13)7-11(12)5-4-6-11/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFOYUMGBSSYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC12CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic ring system through a series of well-defined steps. One common method includes the cyclization of a suitable precursor under basic conditions. For example, a nitrile intermediate can be reduced with lithium aluminum hydride to form a primary amine, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes described in the literature suggest that it can be produced efficiently on a larger scale. The use of robust reagents and conditions, such as lithium aluminum hydride for reduction and subsequent cyclization, supports the feasibility of industrial production .
Chemical Reactions Analysis
Oxidation Reactions
The carbonyl group in the compound facilitates oxidation under controlled conditions. A notable application involves its use in the synthesis of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation . Additionally, Dess-Martin periodinane efficiently oxidizes hydroxylated intermediates to regenerate the oxo group, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (73% yield) .
Reduction Reactions
The oxo group undergoes selective reduction using sodium borohydride (NaBH₄) under mild conditions:
Reduction preserves the spirocyclic framework while introducing hydroxyl groups for subsequent derivatization .
Nucleophilic Additions
The compound participates in Grignard reactions and organolithium additions :
Grignard Reaction Example:
-
Reagent : Benzyl magnesium chloride (1 M in Et₂O)
-
Conditions : Tetrahydrofuran (THF), 0°C → room temperature, 3 h
-
Product : Tert-butyl 6-benzyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (69% yield) .
Organolithium Reaction Example:
-
Reagent : n-BuLi (1.6 M in hexane)
-
Conditions : THF, -78°C → ambient temperature, 1 h
-
Application : Formation of carbon-carbon bonds with pyrrolopyridine derivatives .
Reductive Amination
The oxo group enables reductive amination for introducing alkylamino substituents:
-
Reagents : Acetaldehyde, NaBH(OAc)₃, dichloroethane (DCE)
-
Conditions : Room temperature, 16 h
-
Yield : 63.2% for synthesizing ethylamino-substituted spirocycles .
Ring-Opening and Functionalization
Under acidic or basic conditions, the spirocyclic structure undergoes controlled ring-opening. For example:
-
Acid Hydrolysis : Cleavage of the tert-butyloxycarbonyl (Boc) group generates reactive amines for further coupling .
-
Alkaline Conditions : Facilitates reactions with electrophiles like Boc₂O to introduce protective groups .
Comparative Reaction Data Table
Mechanistic Insights
-
Oxidation : Dess-Martin periodinane oxidizes alcohols via a hypervalent iodine intermediate, preserving stereochemistry .
-
Reduction : NaBH₄ selectively reduces the carbonyl to an alcohol without disrupting the spirocyclic ring .
-
Nucleophilic Additions : Organometallic reagents attack the carbonyl carbon, followed by protonation to form secondary alcohols .
Scientific Research Applications
Chemical Synthesis Applications
Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. Its spirocyclic structure allows for the introduction of diverse functional groups, making it a versatile building block.
Synthesis Methods:
- Efficient Synthetic Routes: Research has identified multiple efficient and scalable synthetic routes for producing this compound. For instance, one method involves the use of lithium aluminum hydride for reduction reactions, yielding high purity and significant quantities suitable for further applications .
- Reagent Combinations: The compound can be synthesized using various reagents such as Tosyl chloride and potassium carbonate, facilitating ring closure reactions that enhance its structural complexity .
The biological properties of this compound have been explored in several studies, indicating its potential as a pharmacological agent.
Potential Pharmacological Applications:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development .
- CNS Activity: The spirocyclic nature of the compound suggests potential central nervous system activity, similar to other piperazine derivatives that are known for their neuroactive properties .
Drug Development
The compound's unique structure positions it as a valuable candidate in drug discovery and development.
Drug Design Implications:
- Lead Compound Development: Its structural characteristics allow it to serve as a lead compound in the development of new therapeutics targeting various diseases, including neurological disorders and infections .
- Diversity in Chemical Libraries: this compound contributes to the chemical diversity necessary for expanding compound libraries in pharmaceutical research .
Case Studies
Several case studies illustrate the applications of this compound in synthetic chemistry and drug development.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Positional Isomers and Heteroatom Variations
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Structural Difference : The oxo group is at position 6, and the nitrogen is part of the 2-aza ring.
- Synthesis : Prepared via Wittig reaction using (formylmethylene)triphenylphosphorane, yielding intermediates for selective derivatization .
- Applications : Used in patent syntheses for bioactive molecules, such as kinase inhibitors .
tert-Butyl 6-Oxa-1-azaspiro[3.3]heptane-1-carboxylate
- Structural Difference : Contains an oxygen atom (oxa) instead of a nitrogen in the spiro ring.
tert-Butyl 5-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
Functional Group Modifications
Amino-Substituted Derivatives
- tert-Butyl 6-Amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2): Properties: Enhanced nucleophilicity due to the amino group, enabling cross-coupling reactions. Molecular weight 212.29 .
- tert-Butyl 6-(Aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate (CAS 2230803-05-9): Applications: Versatile intermediate for introducing alkylamine functionalities in peptides .
Halogenated Derivatives
Biological Activity
Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its spirocyclic structure, which includes an azetidine ring fused to a cyclobutane moiety. This structural configuration is conducive to various chemical modifications, allowing for the exploration of diverse biological activities.
Synthesis Methods:
The compound can be synthesized through several methods, including:
- Ugi Reaction: A four-component reaction that facilitates the formation of complex scaffolds from simple starting materials. This method has been highlighted for producing derivatives with enhanced biological activity .
- Reduction Reactions: Utilizing sodium borohydride in methanol to reduce ketones to alcohols, which can further be modified for biological testing .
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. For instance:
- In vitro Studies: Compounds derived from this scaffold have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications as antibacterial agents .
Anticancer Activity
The compound has also shown promise in anticancer research:
- Cell Line Studies: Preliminary evaluations using human cancer cell lines have revealed that certain derivatives induce apoptosis in cancer cells, particularly in ovarian carcinoma models. The mechanism appears to involve the activation of apoptotic pathways, leading to programmed cell death .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | A2780 (Ovarian) | 5.0 | Apoptosis induction |
| Derivative B | HeLa (Cervical) | 7.5 | Cell cycle arrest |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Neurotoxicity Assays: In models of neurodegeneration, compounds derived from this scaffold have been shown to protect neuronal cells from oxidative stress-induced damage .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.
Case Study 2: Cancer Cell Apoptosis
In a collaborative study involving multiple institutions, derivatives of tert-butyl 2-oxo-1-azaspiro[3.3]heptane were tested against a panel of cancer cell lines. The findings suggested a strong correlation between structural modifications and increased cytotoxicity, underscoring the importance of structure-activity relationships in drug design.
Q & A
Q. What are the optimal reaction conditions for synthesizing Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate derivatives?
Methodological Answer: The synthesis typically involves LiAlH4-mediated reductive amination or iridium-catalyzed amination . For example:
- LiAlH4 Reduction : React precursors (e.g., spirocyclic amides) with LiAlH4 (1.0 M in THF, 2.0 mmol) and NaH (60%, 10.0 mmol) at ambient temperature to yield spirocyclic amines in ~85–92% yields .
- Iridium Catalysis : Use allyl acetates with Cs₂CO₃ (300 mol%) in DMF at 70–90°C for regioselective amination, achieving 54–87% yields .
Q. Key Optimization Parameters :
- Solvent polarity (THF vs. DMF) affects reaction rates.
- Base strength (Cs₂CO₃ vs. NaH) influences enantioselectivity.
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
Methodological Answer: 1H and 13C NMR are critical for verifying spirocyclic geometry and substituent positions:
- 1H NMR : Look for characteristic splitting patterns (e.g., AB systems in spirocyclic rings). For example, protons on the azaspiro ring show resonances at δ 3.36–4.50 ppm with coupling constants J = 8.8–10.0 Hz, indicating restricted rotation .
- 13C NMR : The carbonyl carbon (C=O) resonates at δ 156.1–163.1 ppm, while tert-butyl carbons appear at δ 28.3–29.7 ppm .
Q. Example Data :
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|
| Spirocyclic NH | 5.25–5.86 (s) | – | |
| tert-butyl C | 28.3–29.7 | – |
Q. What purification techniques are recommended for isolating spirocyclic intermediates?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradients of hexane:EtOAc (20:1 → 10:1) to separate non-polar tert-butyl groups from polar amide/amine functionalities .
- Recrystallization : For crystalline derivatives (e.g., sulfinyl-containing compounds), dissolve in MeOH/CHCl₃ and cool to 4°C to obtain high-purity solids (mp = 102–131°C) .
Advanced Research Questions
Q. How can enantioselective synthesis of 1-azaspiro[3.3]heptane derivatives be achieved?
Methodological Answer:
- Chiral Sulfinyl Directing Groups : Introduce (R)-tert-butylsulfinyl auxiliaries to control stereochemistry during LiAlH4 reductions. For example, (R)-sulfinyl derivatives yield enantiomeric excess (ee) >85% .
- Iridium Catalysis : Use chiral ligands (e.g., phosphoramidites) to achieve ee values up to 89% in allylic aminations .
Q. Key Data :
| Strategy | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| (R)-Sulfinyl-directed | 85–89 | 85–92 | |
| Iridium/phosphoramidite | 89 | 54–87 |
Q. What crystallographic tools resolve ambiguities in spirocyclic structures?
Methodological Answer:
- SHELX Software : Use SHELXD for phase determination and SHELXL for refinement. For example:
Case Study :
A spirocyclic derivative refined with SHELXL showed R-factor convergence at 2.1%, confirming the bicyclic geometry .
Q. How can HRMS and FTIR resolve conflicting data on functional group identity?
Methodological Answer:
Q. What strategies address low yields in spirocyclization reactions?
Methodological Answer:
Q. How do substituents influence the reactivity of the azaspiro core?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents reduce nucleophilicity at the spiro N-atom, slowing alkylation rates.
- Steric Effects : Bulky tert-butyl groups hinder ring-opening reactions, as shown by 50% lower reactivity compared to methyl analogs .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar derivatives?
Hypothesis Testing :
Q. How to reconcile conflicting NMR assignments for spirocyclic protons?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
